[1-(3-Methylbutyl)piperidin-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(3-methylbutyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYINJSLUPNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 3 Methylbutyl Piperidin 4 Yl Methanamine and Analogues
Retrosynthetic Analysis of the [1-(3-Methylbutyl)piperidin-4-yl]methanamine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the analysis can be approached by considering disconnections of the piperidine (B6355638) ring itself and the pendant functional groups.
Disconnection Approaches for Piperidine Ring Formation
The core piperidine ring can be disconnected in several ways, each suggesting a different synthetic strategy. Key disconnections often involve breaking one or two C-N bonds or C-C bonds within the six-membered ring. Common strategies for forming the piperidine ring that can be envisioned through retrosynthesis include:
Intramolecular Cyclization: Disconnecting one of the C-N bonds can lead to an acyclic amino-halo or amino-epoxy precursor. For instance, a 6-endo-trig cyclization of a haloamine can form the piperidine ring.
Diels-Alder Reaction: A powerful C-C bond-forming reaction, the Diels-Alder cycloaddition between a diene and a dienophile containing a nitrogen atom can be a viable route to a tetrahydropyridine precursor, which can then be reduced to the piperidine.
Ring-Closing Metathesis (RCM): Disconnecting a C-C bond within the ring can suggest an RCM approach, starting from a diene-containing amine.
From Pyridine (B92270) Derivatives: A common and practical approach is the reduction of a suitably substituted pyridine. This simplifies the retrosynthesis to the synthesis of the corresponding pyridine derivative.
Strategies for Functional Group Introduction and Alkylation
Beyond the formation of the piperidine ring, the retrosynthetic analysis must also consider the introduction of the 3-methylbutyl (isoamyl) group on the nitrogen and the aminomethyl group at the C4 position. The order of these introductions is a key strategic consideration.
Two primary retrosynthetic pathways emerge:
Pathway A: Piperidine core first, then functionalization.
Disconnect the N-alkyl bond: This leads to 4-(aminomethyl)piperidine (B1205859) and an isoamyl halide or a suitable isoamyl electrophile. This suggests a direct N-alkylation as the final step.
Disconnect the C4-substituent: This could lead to a 1-(3-methylbutyl)piperidine precursor that can be functionalized at the 4-position, for example, through lithiation and reaction with a suitable electrophile.
Pathway B: Pre-functionalized fragments.
Disconnect the piperidine ring: This could lead to fragments that already contain the isoamylamino group and the aminomethyl precursor, which are then cyclized.
For the aminomethyl group, a common retrosynthetic transform involves its conversion to a more stable precursor such as a nitrile (-CN) or an amide (-CONH2), which can be reduced in a later synthetic step. This is a classic example of Functional Group Interconversion (FGI).
Direct Synthetic Approaches to N-Substituted Piperidine Methanamines
Direct synthetic approaches often prove to be the most efficient for constructing molecules like this compound, particularly when suitable piperidine precursors are commercially available.
Alkylation Pathways for N-Substituted Piperidines
A straightforward method for the synthesis of the target molecule is the N-alkylation of a pre-existing 4-substituted piperidine. In this case, the reaction would involve 4-(aminomethyl)piperidine as the starting material.
The reaction of 4-(aminomethyl)piperidine with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base is a common method for N-alkylation. google.com To avoid potential N,N-dialkylation of the primary aminomethyl group, it is often advantageous to use a protected form of 4-(aminomethyl)piperidine, such as a Boc-protected derivative. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side products.
| Starting Material | Alkylating Agent | Base | Solvent | Typical Yield |
| 4-(Aminomethyl)piperidine | 1-Bromo-3-methylbutane | K2CO3 | Acetonitrile (B52724) | Moderate |
| N-Boc-4-(aminomethyl)piperidine | 1-Bromo-3-methylbutane | NaH | DMF | Good to Excellent |
Alternatively, one could start with piperidine-4-carbonitrile, first perform the N-alkylation with an isoamyl halide, and then reduce the nitrile to the aminomethyl group. This approach circumvents the issue of multiple alkylation sites on the nitrogen atoms.
Reductive Amination Protocols for Amine Formation
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of 4-piperidinecarboxaldehyde with 3-methylbutan-1-amine (isoamylamine).
The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reagent for this transformation. harvard.edu
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Yield |
| 4-Piperidinecarboxaldehyde | 3-Methylbutan-1-amine | NaBH(OAc)3 | Dichloromethane | Good to Excellent |
| 1-Boc-4-piperidone | Isoamylamine, then reduction | NaBH4 | Methanol | Good |
Another variation of this approach starts with N-Boc-4-piperidone, which can undergo reductive amination with ammonia (B1221849) to introduce the aminomethyl group precursor, followed by N-alkylation and deprotection.
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that occur sequentially without the need for isolation of intermediates.
For the synthesis of 1,4-disubstituted piperidines, the Ugi four-component reaction (U-4CR) is a powerful MCR. researchgate.netacs.org The classical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By employing a bifunctional starting material, such as a piperidone derivative containing a carboxylic acid or amine, complex piperidine scaffolds can be constructed in a single step.
A potential Ugi-based approach to an analogue of the target molecule could involve the reaction of 1-(3-methylbutyl)-4-piperidone, an isocyanide, and a suitable acid and amine. While this might not directly yield the target aminomethyl functionality, the resulting product could be further elaborated.
Cyclization Reactions for Piperidine Ring Construction
The de novo construction of the piperidine ring from acyclic precursors is a fundamental approach that offers significant flexibility in introducing substituents. Various cyclization strategies have been developed, each with distinct advantages.
Intramolecular cyclization is a primary method where a linear molecule containing a nitrogen source (typically an amine) and an electrophilic or reactive site undergoes ring closure. nih.gov Common variations include:
Aza-Michael Reaction: This involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. This method is effective for forming protected 2,5- and 2,6-disubstituted piperidines. nih.gov
Reductive Amination: A δ-amino aldehyde or ketone can cyclize to form a cyclic imine (e.g., Δ¹-piperideine), which is then reduced in situ to the corresponding piperidine. This bio-inspired approach is central to the synthesis of many alkaloids. masterorganicchemistry.com
Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, can catalyze the cyclization of substrates containing alkenes or alkynes. For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing a double bond while simultaneously creating the N-heterocycle. nih.gov
Radical-Mediated Cyclization: Intramolecular cyclization can also be initiated by radical species. Cobalt(II) catalysts can be used for the cyclization of linear amino-aldehydes, and radical cascades of alkynes initiated by acid-mediation can also yield the piperidine core. nih.gov
Another significant strategy is the Dieckmann condensation, which is particularly useful for synthesizing 4-piperidones, versatile intermediates that can be further elaborated to 4-(aminomethyl)piperidines. This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidone. google.com Electroreductive cyclization, using an imine and a terminal dihaloalkane in a flow microreactor, represents a modern electrochemical approach to piperidine synthesis. acs.org
| Reaction Type | Key Precursors | General Outcome | Reference |
|---|---|---|---|
| Aza-Michael Reaction | N-tethered alkenes with electron-withdrawing groups | Protected substituted piperidines | nih.gov |
| Dieckmann Condensation | Diesters derived from a primary amine and acrylates | 4-Piperidone intermediates | google.com |
| Metal-Catalyzed Cyclization | Amino-alkenes or amino-alkynes | Substituted piperidines | nih.gov |
| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Piperidine derivatives | acs.org |
Sequential Reaction Strategies
An alternative to de novo ring synthesis is the functionalization of an existing aromatic heterocycle, most commonly pyridine. This approach often involves a sequential strategy of cross-coupling followed by ring reduction. A powerful sequence for preparing analogues of this compound involves:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is highly effective for creating carbon-carbon bonds. To synthesize a precursor for the 4-(aminomethyl) group, a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) can be coupled with a suitable boronic acid or ester. For instance, coupling with potassium cyanomethyltrifluoroborate would install a cyanomethyl group directly. Alternatively, coupling with a boronic ester could introduce other functional handles for later conversion. The Suzuki-Miyaura reaction is valued for its mild conditions and high functional group tolerance. nih.govjst.go.jptcichemicals.com Optimizing conditions, such as the choice of palladium catalyst, ligand, base, and solvent, is crucial to achieve high yields and minimize byproducts. jst.go.jpmdpi.com
Hydrogenation: The substituted pyridine intermediate is then reduced to the corresponding piperidine. This is typically achieved through catalytic hydrogenation using catalysts such as rhodium, palladium, or platinum oxide under a hydrogen atmosphere. springernature.comnih.gov This step reduces the aromatic ring to a saturated piperidine and can simultaneously reduce other functional groups. For example, if a 4-cyanopyridine precursor is used, the cyano group is typically reduced to a primary aminomethyl group concurrently with the ring saturation, directly yielding the 4-(aminomethyl)piperidine core. google.com Raney nickel and Raney cobalt are also effective catalysts for this transformation. google.com
N-Alkylation: The final step to obtain the target compound, this compound, involves attaching the 3-methylbutyl (isoamyl) group to the piperidine nitrogen. This is commonly accomplished via reductive amination. The secondary amine of the 4-(aminomethyl)piperidine core is reacted with 3-methylbutanal (B7770604) (isovaleraldehyde) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comgoogleapis.com This method is highly efficient and avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com
Stereoselective Synthesis Considerations
When substituents are present on the piperidine ring, stereoisomers are possible. Controlling the stereochemical outcome of reactions is a critical aspect of modern organic synthesis, particularly for pharmaceutical applications.
Asymmetric Synthetic Routes to Chiral Piperidine Amines
Creating enantiomerically pure piperidines requires asymmetric synthesis. Several powerful strategies have been developed:
Chiral Amine Induced Synthesis: Readily available chiral amines can be used as starting materials to induce stereoselectivity. For example, an efficient asymmetric synthesis of substituted piperidines proceeds through a nitroalkene/amine/enone (NAE) condensation reaction, where the chirality from the starting amine is transferred to the final piperidine product with high enantiomeric excess (>95% ee). jst.go.jpmdpi.com
Asymmetric Hydrogenation: The hydrogenation of prochiral pyridine derivatives, such as pyridinium salts, can be rendered asymmetric by using chiral metal catalysts. Chiral iridium, rhodium, and ruthenium complexes have been successfully employed for the enantioselective hydrogenation of N-heteroaromatics, yielding chiral piperidines. nih.gov
Chemo-enzymatic Methods: Biocatalysis offers an environmentally benign route to chiral compounds. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines uses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines with high precision. rsc.org
Diastereoselective Control in Synthetic Pathways
For piperidines with multiple stereocenters, such as analogues of the target compound with additional substitutions, controlling the relative stereochemistry (diastereoselectivity) is paramount.
A common strategy involves the hydrogenation of substituted pyridines, which often proceeds with high diastereoselectivity to yield cis-substituted piperidines. youtube.com The trans diastereomers can then be accessed from the cis isomers through a base-mediated epimerization process. youtube.com This involves the formation of an enolate at a position adjacent to an activating group (like an ester), followed by re-protonation, which thermodynamically favors the more stable trans product. youtube.com
Other methods for achieving diastereocontrol include:
Aza-Prins Cyclization: This strategy can be used for the diastereoselective synthesis of complex piperidine-fused systems, where the stereochemistry is controlled during the concerted cyclization and nucleophilic trapping steps. acs.org
Nitro-Mannich/Reduction Cyclization: A diastereoselective Mannich reaction can be used to set the stereochemistry of an acyclic amino acetal precursor. This stereochemistry is then retained during a subsequent reductive cyclization step to form the piperidine ring. nih.gov
Substrate and Catalyst Control: In reactions like the nitro olefin Michael addition, matching the chirality of the catalyst with the substrate's inherent facial bias can lead to very high levels of diastereoselectivity, effectively controlling the formation of multiple stereocenters in a single step.
| Method | Stereocontrol | Key Features | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Enantioselective | Uses chiral metal catalysts (Ir, Rh, Ru) on prochiral pyridines. | nih.gov |
| Chemo-enzymatic Cascade | Enantioselective | Uses amine oxidase and ene imine reductase enzymes for dearomatization. | rsc.org |
| Pyridine Hydrogenation | Diastereoselective | Typically yields cis-piperidines; can be followed by epimerization for trans. | youtube.com |
| Aza-Prins Cyclization | Diastereoselective | Concerted mechanism leads to high levels of diastereoselectivity in fused systems. | acs.org |
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry emphasizes the importance of sustainability. The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tcichemicals.comspringernature.com
Exploration of Catalyst Systems and Solvent Selection
Applying green chemistry principles to the synthesis of piperidine derivatives involves several key considerations:
Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. springernature.com The transition metal-catalyzed reactions discussed, such as Suzuki-Miyaura coupling and hydrogenation, are inherently greener than stoichiometric alternatives. Biocatalysis, as seen in chemo-enzymatic routes, is a particularly green approach, as enzymes operate in water under mild temperature and pH conditions and are highly selective. rsc.org
Solvent Selection: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. An efficient green chemistry approach to N-substituted piperidones (key intermediates) has been developed that proceeds readily in environmentally benign solvents like ethanol or even water, avoiding the use of hazardous chlorinated solvents. chim.it Water is an ideal green solvent as it is non-flammable, non-toxic, and readily available, although its use can be challenging for poorly soluble organic substrates. tcichemicals.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. springernature.com Cyclization and addition reactions generally have high atom economy. In contrast, strategies that rely on protecting groups should be minimized, as they require additional reagents and generate waste during protection and deprotection steps. springernature.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. springernature.com The development of highly active catalysts that can operate under mild conditions is a key goal. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating methods. tcichemicals.com
By carefully selecting catalysts, replacing hazardous solvents with greener alternatives, and designing atom-economical reaction pathways, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-(aminomethyl)piperidine |
| 4-piperidone |
| Pyridine |
| 4-bromopyridine |
| 4-iodopyridine |
| 4-cyanopyridine |
| Potassium cyanomethyltrifluoroborate |
| 3-methylbutanal (isovaleraldehyde) |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| Ethanol |
| Water |
Atom Economy and Waste Reduction in Synthetic Protocols
The principles of green chemistry are increasingly pivotal in the design of synthetic routes for pharmaceuticals and fine chemicals, with a strong emphasis on minimizing waste and maximizing efficiency. rsc.orgunibo.it Atom economy, a concept developed by Barry Trost, is a primary metric for evaluating the "greenness" of a chemical process. rsc.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product, with the ideal being 100%. wordpress.com This section analyzes and contrasts different synthetic strategies for this compound and its analogues, focusing on atom economy and the consequent reduction of chemical waste.
High Atom Economy Strategy: A Convergent Catalytic Approach
A highly efficient and atom-economical route to this compound involves a two-step sequence starting from 4-cyanopiperidine. This pathway leverages catalytic reactions, which are cornerstones of green synthesis due to their ability to facilitate transformations with minimal waste. rsc.orgwikipedia.org
The first step is the reductive amination of 4-cyanopiperidine with 3-methylbutanal. This reaction forms the N-alkylated intermediate, 1-(3-methylbutyl)piperidine-4-carbonitrile. By employing catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or PtO₂), the reaction is highly atom-economical, producing only water as a byproduct. chemrxiv.orgasianpubs.orgresearchgate.net The subsequent step involves the catalytic reduction of the nitrile functional group to the primary amine, which is an addition reaction. Hydrogenation is an intrinsically atom-economical method as all atoms of the hydrogen gas are incorporated into the final product. rsc.org
The theoretical atom economy (% AE) for this catalytic pathway is exceptionally high.
Synthetic Pathway A: Catalytic Route
Step 1: 4-Cyanopiperidine + 3-Methylbutanal + H₂ → 1-(3-Methylbutyl)piperidine-4-carbonitrile + H₂O
Step 2: 1-(3-Methylbutyl)piperidine-4-carbonitrile + 2 H₂ → this compound
Below is a theoretical analysis of the atom economy for this pathway.
| Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| 1: Reductive Amination | 4-Cyanopiperidine, 3-Methylbutanal, H₂ | 1-(3-Methylbutyl)piperidine-4-carbonitrile | H₂O | 90.9% |
| 2: Nitrile Reduction | 1-(3-Methylbutyl)piperidine-4-carbonitrile, 2 H₂ | This compound | None | 100% |
Lower Atom Economy Strategy: A Classical Multi-step Pathway
In contrast, classical synthetic methods often rely on stoichiometric reagents, which typically result in lower atom economy and significant waste generation. A plausible traditional route to synthesize this compound could start from 1-(3-methylbutyl)piperidine-4-carboxylic acid. This linear sequence involves converting the carboxylic acid to an amide, followed by reduction.
This pathway would proceed via three steps:
Acid Chloride Formation: The carboxylic acid is activated by reacting it with a stoichiometric reagent like thionyl chloride (SOCl₂). This step generates gaseous byproducts (SO₂ and HCl) that are not incorporated into the product.
Amidation: The resulting acid chloride is reacted with ammonia to form 1-(3-methylbutyl)piperidine-4-carboxamide. This step generates an ammonium (B1175870) chloride salt as a stoichiometric byproduct.
Amide Reduction: The amide is reduced to the target amine using a stoichiometric metal hydride reagent such as lithium aluminum hydride (LiAlH₄). The workup of this reaction generates a substantial amount of inorganic salt waste. rsc.org While effective, the use of LiAlH₄ is a prime example of poor atom economy. researchgate.netnih.govchemistrysteps.com
Synthetic Pathway B: Classical Route
Step 1: 1-(3-Methylbutyl)piperidine-4-carboxylic acid + SOCl₂ → 1-(3-Methylbutyl)piperidine-4-carbonyl chloride + SO₂ + HCl
Step 2: 1-(3-Methylbutyl)piperidine-4-carbonyl chloride + 2 NH₃ → 1-(3-Methylbutyl)piperidine-4-carboxamide + NH₄Cl
Step 3: 1-(3-Methylbutyl)piperidine-4-carboxamide + LiAlH₄ → this compound + Metal Salt Waste
The atom economy calculations for this classical pathway demonstrate its inherent inefficiency.
| Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| 1: Acid Chloride Formation | 1-(3-Methylbutyl)piperidine-4-carboxylic acid, SOCl₂ | 1-(3-Methylbutyl)piperidine-4-carbonyl chloride | SO₂, HCl | 69.9% |
| 2: Amidation | 1-(3-Methylbutyl)piperidine-4-carbonyl chloride, 2 NH₃ | 1-(3-Methylbutyl)piperidine-4-carboxamide | NH₄Cl | 80.0% |
| 3: Amide Reduction | 1-(3-Methylbutyl)piperidine-4-carboxamide, LiAlH₄ | This compound | LiAlO₂ (after workup) | 73.1% |
Comparative Analysis
The comparison between the two synthetic strategies starkly illustrates the principles of atom economy and waste reduction.
| Metric | Pathway A: Catalytic Route | Pathway B: Classical Route |
|---|---|---|
| Overall Atom Economy | High (approaching 90%) | Low (significantly less than the catalytic route) |
| Number of Steps | 2 | 3 |
| Reagent Type | Catalytic (H₂) | Stoichiometric (SOCl₂, LiAlH₄) |
| Primary Waste Stream | Water | Inorganic salts, acidic gases |
The catalytic pathway is demonstrably superior from a green chemistry perspective. Its convergent nature and use of addition reactions maximize the incorporation of reactant atoms into the final structure. In contrast, the classical pathway, which relies on substitution and stoichiometric reduction steps, inherently generates significant non-utilized byproducts, contributing to a lower atom economy and a larger environmental footprint. The choice of synthetic methodology is therefore a critical factor in sustainable chemical production for this compound and related piperidine analogues.
Chemical Reactivity and Derivatization Pathways of 1 3 Methylbutyl Piperidin 4 Yl Methanamine
Reactivity Profiles of the Primary Amine Moiety
The primary amine group is a nucleophilic center and a site of considerable reactivity, readily participating in a variety of common organic reactions.
The primary amine of [1-(3-Methylbutyl)piperidin-4-yl]methanamine reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. These reactions typically proceed smoothly in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The formation of the amide bond is a robust and widely used transformation in synthetic chemistry. mdpi.com
Table 1: Representative Acylation Reaction
| Reactant | Acylating Agent | Conditions | Product |
| This compound | Acetyl Chloride | DIPEA, Dichloromethane (DCM), Room Temp. | N-{[1-(3-Methylbutyl)piperidin-4-yl]methyl}acetamide |
The primary amine can undergo nucleophilic substitution with alkyl halides to yield secondary and, subsequently, tertiary amines. nih.gov The extent of alkylation can be controlled by the stoichiometry of the reactants. Using one equivalent of an alkylating agent under controlled conditions can favor the formation of the secondary amine. The use of excess alkylating agent and stronger reaction conditions will typically lead to the formation of the tertiary amine.
Table 2: Stepwise Alkylation of the Primary Amine
| Starting Material | Alkylating Agent | Product (Secondary Amine) | Product (Tertiary Amine) |
| This compound | Methyl Iodide (1 eq.) | N-Methyl-[1-(3-Methylbutyl)piperidin-4-yl]methanamine | N,N-Dimethyl-[1-(3-Methylbutyl)piperidin-4-yl]methanamine (with excess MeI) |
Condensation of the primary amine with aldehydes or ketones results in the formation of an imine (or Schiff base). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. The resulting imine can be a stable final product or an intermediate that is subsequently reduced in a process known as reductive amination. The reduction, commonly achieved using reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride, converts the C=N double bond into a C-N single bond, yielding a secondary amine.
Table 3: Example of Reductive Amination
| Reactant | Carbonyl Compound | Intermediate | Reducing Agent | Final Product |
| This compound | Acetone | N-{[1-(3-Methylbutyl)piperidin-4-yl]methyl}propan-2-imine | Sodium Borohydride (NaBH₄) | N-Isopropyl-[1-(3-Methylbutyl)piperidin-4-yl]methanamine |
The reaction of primary aliphatic amines with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. jove.com Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are highly unstable. organic-chemistry.orglibretexts.org They readily decompose, even at low temperatures, through the loss of nitrogen gas (N₂) to form a highly reactive carbocation. organic-chemistry.org This carbocation can then undergo a variety of subsequent reactions, including substitution (with water or other nucleophiles present to form alcohols) and elimination (to form alkenes), resulting in a mixture of products. organic-chemistry.org Consequently, the primary amine of this compound is not suitable for typical azo coupling reactions, which require a stable diazonium intermediate to act as an electrophile. wikipedia.org
Reactivity Profiles of the Tertiary Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine. As such, it is nucleophilic but cannot undergo acylation or form imines in the same manner as the primary amine. Its principal reactivity pathway involves reaction with electrophiles.
The tertiary piperidine nitrogen can act as a nucleophile and react with alkyl halides, such as methyl iodide, in an SN2 reaction to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom and adds a new alkyl group. The resulting quaternary ammonium salts exhibit significantly different physical properties, including increased water solubility and a lack of basicity at the quaternized nitrogen.
Table 4: Quaternization of the Piperidine Nitrogen
| Reactant | Alkylating Agent | Conditions | Product (Quaternary Ammonium Salt) |
| This compound | Methyl Iodide | Acetonitrile (B52724), Room Temp. | 4-(Aminomethyl)-1-(3-methylbutyl)-1-methylpiperidin-1-ium iodide |
Dealkylation Studies of N-Alkyl Piperidines
The removal of the N-alkyl group from a tertiary amine, known as N-dealkylation, is a significant transformation in both synthetic chemistry and drug metabolism. nih.govrug.nlnih.gov For N-alkyl piperidines such as this compound, this process can be achieved through various chemical and enzymatic methods, yielding the corresponding secondary amine, piperidin-4-ylmethanamine. nih.gov
Chemical Methods: Classic chemical methods for N-dealkylation often involve harsh reagents. The von Braun reaction, for example, utilizes cyanogen (B1215507) bromide (BrCN) to cleave the N-alkyl bond, producing a cyanamide (B42294) intermediate and an alkyl bromide. nih.govresearchgate.net Subsequent hydrolysis of the cyanamide yields the secondary amine. Another common approach involves the use of chloroformate reagents, such as phenyl chloroformate or trichloroethyl chloroformate. nih.gov The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) and an alkyl chloride, with the carbamate being subsequently cleaved to release the dealkylated piperidine. nih.govresearchgate.net
Enzymatic Methods: In biological systems, N-dealkylation is a primary metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.gov Studies on a variety of 4-aminopiperidine-containing therapeutic agents have shown that N-dealkylation is a major route of metabolism, often mediated specifically by the CYP3A4 isoform. acs.orgnih.gov The process is initiated by the oxidation of the carbon atom alpha to the piperidine nitrogen on the alkyl side chain. acs.org This leads to an unstable hemiaminal intermediate which then decomposes to yield the secondary amine and an aldehyde (in this case, 3-methylbutanal). The 4-aminomethyl substituent can play a crucial role in orienting the molecule within the enzyme's active site. nih.gov
| Method | Key Reagent(s) | Intermediate | Products | General Conditions |
|---|---|---|---|---|
| von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt, Cyanamide | Piperidin-4-ylmethanamine, 3-Methylbutyl bromide | Inert solvent (e.g., chloroform), followed by hydrolysis |
| Chloroformate-based | Phenyl chloroformate (PhOCOCl) or α-Chloroethyl chloroformate (ACE-Cl) | Carbamate | Piperidin-4-ylmethanamine, 3-Methylbutyl chloride | Reaction with chloroformate, followed by hydrolysis or reduction |
| Enzymatic (CYP450) | Cytochrome P450 enzymes (e.g., CYP3A4), NADPH, O₂ | Hemiaminal | Piperidin-4-ylmethanamine, 3-Methylbutanal (B7770604) | In vitro human liver microsomes or recombinant CYP enzymes |
Transformations of the Pendant Alkyl Chain (3-Methylbutyl)
The 3-methylbutyl group, while generally considered unreactive, can undergo functionalization through modern synthetic methods, particularly those involving C-H activation.
Directing chemical reactions to a specific, unactivated C(sp³)–H bond, such as those on the terminal methyl groups of the isoamyl chain, is a significant synthetic challenge. The field of late-stage functionalization (LSF) offers powerful strategies to achieve such transformations. acs.orgwikipedia.org These methods often employ transition-metal catalysts that can selectively activate C–H bonds, even at positions remote from existing functional groups. nih.govcolumbia.edunih.gov
For the 3-methylbutyl group, catalysts based on iron, ruthenium, or palladium could potentially mediate the introduction of new functionalities. nih.govresearchgate.net For example, iron catalysts like Fe(PDP) have demonstrated the ability to perform remote hydroxylation on complex molecules by favoring sterically accessible and electronically activated C-H bonds. nih.gov While selectivity can be difficult to predict, conditions could be optimized to favor oxidation at the terminal primary (C4) or the internal tertiary (C2) position of the isoamyl chain. Photoredox catalysis merged with hydrogen atom transfer (HAT) represents another frontier, enabling the regioselective arylation or alkylation of remote C(sp³)–H bonds. columbia.edu
| Transformation | Potential Catalyst System | Functional Group Introduced | Potential Site on 3-Methylbutyl Chain |
|---|---|---|---|
| Hydroxylation | Fe(PDP) or Fe(CF₃-PDP) | -OH | C2 (tertiary) or C4 (primary) |
| Alkylation/Arylation | Photoredox/Nickel dual catalysis | -Alkyl or -Aryl | Potentially C2 or C3 via HAT |
| Amination | Ruthenium or Manganese catalysts | -NH₂ | Potentially C2 (tertiary) |
Oxidation of the N-(3-methylbutyl) group can occur at several positions. As discussed previously, oxidation at the C1 position (alpha to the nitrogen) is the key step in N-dealkylation pathways. acs.org This transformation is typically mediated by oxidizing agents or P450 enzymes and proceeds through an iminium ion or hemiaminal intermediate. nih.gov
Beyond the alpha-carbon, other positions on the alkyl chain can be targeted. Catalytic C-H oxidation offers a route to introduce hydroxyl or carbonyl functionalities. chem-station.com For the 3-methylbutyl group, the tertiary C-H bond at the C2 position is electronically favored for oxidation under many conditions, which would lead to the formation of a tertiary alcohol. Further oxidation could yield a ketone via cleavage of the carbon chain. Additionally, direct N-oxidation of the piperidine nitrogen by reagents such as hydrogen peroxide or m-CPBA would yield the corresponding N-oxide, a common metabolite and useful synthetic intermediate. nih.gov
Advanced Derivatization for Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a tertiary amine, makes it a valuable scaffold for building more complex molecular structures, including polycyclic systems and components for supramolecular assemblies. nih.gov
The aminomethyl group at the C4 position provides a convenient handle for constructing fused or bridged bicyclic systems, which are common motifs in alkaloids. nih.govnih.gov Intramolecular cyclization is a powerful strategy to form such structures. researchgate.netbeilstein-journals.org For instance, the primary amine could be acylated with a reagent containing a terminal alkene. A subsequent intramolecular reaction, such as aza-Michael addition or a radical cyclization, could then form a new ring fused to the piperidine core, leading to decahydroquinoline (B1201275) or related polycyclic frameworks.
Alternatively, the N-(3-methylbutyl) group could be functionalized (as described in section 3.3) with an electrophilic center. An intramolecular nucleophilic attack by the C4-aminomethyl group would then forge a new C-N bond, creating a large bridged ring system. Such strategies are fundamental in the synthesis of complex natural products. nih.gov
| Cyclization Strategy | Required Modification | Key Reaction | Resulting Polycyclic Core |
|---|---|---|---|
| Intramolecular Michael Addition | Acylation of C4-NH₂ with an α,β-unsaturated carbonyl | Conjugate addition of amine to alkene | Substituted Decahydro-1,6-naphthyridine |
| Intramolecular Reductive Amination | Oxidation of terminal methyl on N-alkyl chain to an aldehyde | Imine formation followed by reduction | Bridged 1,5-diazacycloundecane derivative |
| Pictet-Spengler Reaction | Conversion of C4-NH₂ to a β-arylethylamine derivative | Cyclization with an aldehyde/ketone | Spiro[piperidine-4,4'-tetrahydroisoquinoline] |
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The primary and tertiary amine groups of this compound can serve as sites for hydrogen bonding or metal coordination. rsc.org
To create a component for supramolecular assembly, the primary aminomethyl group can be derivatized to install specific recognition motifs. For example, conversion to an amide or urea (B33335) introduces strong hydrogen bond donor-acceptor capabilities, which can direct the formation of 1D tapes or 2D sheets. Attaching a metal-coordinating ligand, such as a pyridine (B92270) or a bipyridine unit, would enable the molecule to act as a building block for metal-organic frameworks (MOFs) or coordination polymers. rsc.org The steric bulk of the 3-methylbutyl group could also play a role in directing the packing of the molecules in the solid state.
| Derivative Functional Group (at C4-CH₂NH-) | Primary Intermolecular Force | Potential Supramolecular Architecture |
|---|---|---|
| Amide (-NHCOR) | Hydrogen Bonding (N-H···O=C) | 1D Chains, 2D Sheets |
| Urea (-NHCONHR) | Hydrogen Bonding (N-H···O=C) | 1D Chains, 2D Sheets |
| N-pyridyl Amine | Metal Coordination (N → Metal) | Coordination Polymers, Discrete Metallacycles |
| Carboxylate (via amide linkage to an amino acid) | Hydrogen Bonding, Metal Coordination | Helices, Metal-Organic Frameworks |
Mechanistic Investigations of Key Transformations
The synthesis and derivatization of this compound involve fundamental organic reactions. While specific mechanistic studies focusing solely on this compound are not extensively documented in publicly available literature, the underlying principles of piperidine formation and subsequent chemical modifications are well-established. This section explores the likely reaction pathways and mechanisms based on analogous systems.
Kinetic Studies of Reaction Pathways
Detailed kinetic studies providing specific rate constants, activation energies, and reaction orders for the synthesis and derivatization of this compound are not readily found in peer-reviewed literature. However, the kinetics of the key reaction types involved—reductive amination for the formation of the N-substituted piperidine ring and nucleophilic substitution for derivatization—are well-understood in a general context.
The derivatization of the primary amine at the 4-position, for instance through N-alkylation, generally follows second-order kinetics, characteristic of SN2 reactions. The rate of such a reaction is proportional to the concentrations of both the amine and the alkylating agent. chemicalnote.compharmdguru.com Steric hindrance around the reacting centers can significantly impact the reaction rate. chemicalnote.com
General kinetic parameters for analogous N-alkylation reactions of piperidines have been studied. For instance, the reactions of substituted N-methylpyridinium salts with piperidine have been shown to be influenced by the solvent and the position of substituents on the pyridine ring. rsc.org While these are not direct analogues, they provide insight into the electronic and steric effects that govern the kinetics of reactions involving the piperidine nitrogen.
Table 1: General Kinetic Parameters for Key Reaction Types
| Reaction Type | Typical Rate Law | Key Influencing Factors | General Observations |
| Reductive Amination | Rate = k[Amine][Carbonyl][Reducing Agent] | pH, Solvent, Nature of Reducing Agent | The rate-determining step can be either the formation of the iminium ion or its reduction. mdpi.comresearchgate.net |
| N-Alkylation (SN2) | Rate = k[Amine][Alkyl Halide] | Steric Hindrance, Nucleophilicity of Amine, Nature of Leaving Group, Solvent | Follows second-order kinetics. chemicalnote.compharmdguru.com The reaction is faster with less sterically hindered substrates. chemicalnote.com |
This table presents generalized information for the reaction types involved and does not represent empirically determined data for this compound.
Proposed Reaction Mechanisms for Piperidine Formation and Derivatization
Formation of the 1-(3-Methylbutyl) Piperidine Moiety:
The most common and industrially scalable method for the synthesis of N-alkylated piperidines like this compound is through reductive amination . researchgate.net This process involves the reaction of a piperidine precursor, such as 4-(aminomethyl)piperidine (B1205859), with an aldehyde or ketone, in this case, 3-methylbutanal (isovaleraldehyde), in the presence of a reducing agent.
The proposed mechanism for this transformation is a two-step process:
Iminium Ion Formation: The secondary amine of the piperidine ring acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form a tertiary iminium ion. This step is typically acid-catalyzed. mdpi.com
Reduction: The iminium ion is then reduced by a hydride source, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Pd/C), to yield the final N-alkylated piperidine. researchgate.net
Derivatization at the 4-(Aminomethyl) Group:
The primary amine of the 4-(aminomethyl) group is a nucleophilic center and can undergo a variety of derivatization reactions. A common example is N-alkylation , which typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.org
In this proposed mechanism:
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile.
This nucleophile attacks the electrophilic carbon atom of an alkyl halide (e.g., an alkyl bromide or iodide). researchgate.net
The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently as the carbon-halogen bond is breaking. chemicalnote.combyjus.com This is a concerted, one-step process. wikipedia.org
The stereochemistry at the carbon center of the alkyl halide, if chiral, would undergo inversion of configuration. byjus.com
The efficiency of this SN2 reaction is sensitive to steric hindrance at both the amine and the alkyl halide. chemicalnote.com Due to the primary nature of the amine in this compound, it is relatively unhindered and should readily undergo alkylation. However, overalkylation to form secondary and tertiary amines, or even quaternary ammonium salts, can be a competing process. masterorganicchemistry.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as [1-(3-Methylbutyl)piperidin-4-yl]methanamine, a suite of NMR experiments would be required for full structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration).
Expected ¹H NMR Data: While specific experimental data is unavailable, a theoretical analysis would predict distinct signals for the protons on the 3-methylbutyl group (the isopentyl group), the piperidine (B6355638) ring, and the aminomethyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the adjacent nitrogen atoms. Splitting patterns would reveal proton-proton coupling, for instance, the protons on the piperidine ring would show complex splitting due to their diastereotopic nature in the chair conformation.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| (CH₃)₂CH- | ~ 0.9 | Doublet |
| -(CH₂)₂-CH(CH₃)₂ | ~ 1.4-1.7 | Multiplet |
| -CH₂-N(piperidine) | ~ 2.2-2.4 | Triplet |
| Piperidine ring protons (axial & equatorial) | ~ 1.2-3.0 | Complex Multiplets |
| -CH(piperidine)-CH₂NH₂ | ~ 1.5-1.8 | Multiplet |
| -CH₂NH₂ | ~ 2.5-2.8 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.
Expected ¹³C NMR Data: For this compound, distinct signals would be expected for each carbon atom in the 3-methylbutyl group, the piperidine ring, and the aminomethyl substituent. The chemical shifts would be indicative of the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| (CH₃)₂CH- | ~ 22 |
| -(CH₂)₂-CH(CH₃)₂ | ~ 25-30 |
| -CH₂-CH(CH₃)₂ | ~ 38-42 |
| -CH₂-N(piperidine) | ~ 55-60 |
| Piperidine C2/C6 | ~ 53-57 |
| Piperidine C3/C5 | ~ 28-32 |
| Piperidine C4 | ~ 35-40 |
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
To definitively assign the ¹H and ¹³C NMR spectra and to elucidate the complete molecular structure, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, revealing which protons are adjacent to each other. For instance, it would confirm the connectivity within the 3-methylbutyl chain and the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the 3-methylbutyl group to the piperidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule, such as the chair conformation of the piperidine ring and the relative orientation of its substituents.
Mass Spectrometry (MS) Applications for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like amines.
Expected ESI-MS Data: In positive ion mode, this compound would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this ion, which can be used to confirm the elemental composition of the molecule. Further fragmentation of the parent ion (MS/MS) would yield characteristic daughter ions that can be used for structural confirmation.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds.
Expected GC-MS Data: For a pure sample of this compound, GC-MS analysis would show a single chromatographic peak with a characteristic retention time. The mass spectrum associated with this peak would exhibit a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern would be generated by electron ionization (EI), which is a high-energy ionization technique. Common fragmentation pathways for such a molecule would include alpha-cleavage adjacent to the nitrogen atoms and loss of the 3-methylbutyl group or parts of the piperidine ring. This fragmentation pattern would serve as a "fingerprint" for the identification of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis is critical for confirming its molecular formula, C11H24N2.
Utilizing techniques such as time-of-flight (TOF) or Orbitrap mass analyzers, the exact mass of the protonated molecule ([M+H]+) can be measured with sub-part-per-million (ppm) accuracy. The theoretical exact mass of the protonated form of this compound is calculated to be 185.2012 Da. Experimental determination via HRMS would be expected to yield a value in very close agreement, thereby confirming the elemental composition.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|
The high resolving power of these instruments allows for the differentiation of the target molecule from other potential isobaric species, providing a high degree of confidence in its identification.
Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the fragmentation pathways of this compound, offering valuable insights into its structural connectivity. By subjecting the protonated parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
Due to the absence of specific experimental fragmentation data for this compound in the reviewed literature, the following proposed fragmentation pathways are based on the known fragmentation behavior of structurally related N-alkylated piperidine derivatives.
The fragmentation of the [M+H]+ ion would likely be initiated by cleavage at several key positions:
Alpha-cleavage adjacent to the piperidine nitrogen: This would involve the cleavage of the N-C bond of the 3-methylbutyl group, leading to the formation of a stable piperidinemethyl cation and a neutral radical.
Cleavage of the C-C bond between the piperidine ring and the methanamine group: This would result in the formation of a protonated 1-(3-methylbutyl)piperidine ion.
Ring-opening of the piperidine moiety: This can lead to a variety of fragment ions, often preceded by a hydrogen rearrangement.
Loss of the aminomethyl group: Cleavage of the bond connecting the aminomethyl group to the piperidine ring.
Table 2: Plausible Mass Spectrometric Fragments of this compound
| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 113.1121 | [C7H15N]+ | Loss of the 3-methylbutyl group |
| 155.1747 | [C10H21N2]+ | Loss of the methyl group from the isobutyl side chain |
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific spectrum for this compound is not available, the expected vibrational modes can be predicted based on its structural components. The IR spectrum of the parent compound, 4-piperidinemethanamine, provides a foundational understanding of the core vibrational modes. nist.gov
Key Expected Vibrational Modes:
N-H Stretching: The primary amine (-NH2) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1. These bands are often broad due to hydrogen bonding.
C-H Stretching: The aliphatic C-H stretching vibrations from the piperidine ring and the 3-methylbutyl group will appear in the 2850-3000 cm-1 region.
N-H Bending: The scissoring vibration of the primary amine is expected around 1590-1650 cm-1.
C-N Stretching: The stretching vibrations of the C-N bonds will be present in the fingerprint region, typically between 1000 and 1250 cm-1.
CH2 Bending: The scissoring and rocking vibrations of the methylene (B1212753) groups in the piperidine ring and the alkyl chain will be observed around 1450 cm-1.
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds, which often give rise to strong Raman signals.
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR |
| CH2 Bend | ~1450 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. As no published crystal structure for this compound exists, the following sections describe the general methodology that would be applied. Often, for such amines, the hydrochloride salt is prepared to facilitate the growth of high-quality single crystals.
A suitable single crystal of the compound (or its salt) would be selected and mounted on a goniometer. The crystal would then be cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The data collection involves rotating the crystal through a series of angles to capture a complete set of diffraction data.
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
For a potential crystal structure of this compound hydrochloride, it would be expected that the piperidine ring adopts a stable chair conformation. nih.gov The analysis of the refined structure would reveal precise bond lengths and angles, as well as any intermolecular hydrogen bonding involving the amine and hydrochloride functionalities.
Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for similar salts) |
| Space Group | e.g., P21/c or Pca21 |
| Piperidine Ring Conformation | Chair |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are indispensable for the separation and purity assessment of chemical compounds. For a basic compound like this compound, several methods are applicable.
Gas Chromatography (GC): Due to its volatility, GC is a suitable technique. A capillary column with a non-polar or moderately polar stationary phase would be used. Detection can be achieved with a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification of impurities. The purity is determined by the area percentage of the main peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of such compounds. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be used for detection, as the compound lacks a strong UV chromophore. The purity is assessed by comparing the peak area of the main component to the total peak area. mdpi.com
Table 5: Typical Chromatographic Conditions for Purity Assessment
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | 5% Phenyl-methylpolysiloxane | Helium | FID or MS |
These chromatographic methods are essential for ensuring the compound meets the required purity specifications for its intended application.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. Alternatively, detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be utilized for the underivatized amine.
A common approach involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention of the basic amine.
Detailed Research Findings: In a typical analysis, a gradient elution is employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration. This ensures the elution of both polar and non-polar impurities. The purity of the main compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity is used to create a calibration curve.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | CAD or ELSD |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Gas Chromatography (GC) for Volatile Profiling
Gas chromatography is an effective technique for identifying and quantifying volatile impurities in this compound. These impurities may include residual solvents from the synthesis or by-products of lower boiling points. The analysis of polar, basic compounds like amines can be challenging due to peak tailing caused by interactions with active sites on the column and in the inlet. Therefore, the use of specialized, base-deactivated columns is often necessary to achieve symmetrical peak shapes and reproducible results.
A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For identification of unknown impurities, GC coupled with a mass spectrometer (GC-MS) is the preferred method, as it provides structural information based on the mass-to-charge ratio of fragmented ions.
Detailed Research Findings: The temperature program for a GC analysis is optimized to ensure adequate separation of all volatile components. The initial temperature is typically set low enough to resolve early-eluting compounds, followed by a ramp to a higher temperature to elute less volatile components in a reasonable time. The choice of carrier gas, commonly helium or hydrogen, and its flow rate are also critical parameters that affect separation efficiency.
| Parameter | Condition |
|---|---|
| Column | Base-deactivated, (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temperature | 300 °C (FID) |
| Injection | 1 µL, Split (50:1) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is an invaluable tool for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. It provides a rapid assessment of the reaction's progress by separating the starting materials, intermediates, and the final product on a stationary phase, typically silica (B1680970) gel.
The separation is achieved by developing the TLC plate in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. For basic compounds like piperidine derivatives, a mixture of a non-polar solvent, a more polar solvent, and a small amount of a basic modifier (e.g., ammonia (B1221849) or triethylamine) is often used to achieve good separation and prevent streaking.
Detailed Research Findings: After development, the separated spots are visualized. While some compounds may be visible under UV light if they possess a chromophore, this compound requires staining with a visualizing agent. Potassium permanganate (B83412) solution is a common stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the components of the reaction mixture. A higher Rf value indicates lower polarity. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored.
| Parameter | Condition/Observation |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1) |
| Visualization | Potassium Permanganate Stain |
| Rf (Starting Material - Piperidin-4-ylmethanamine) | ~0.2 |
| Rf (this compound) | ~0.6 |
Theoretical and Computational Chemistry Studies of 1 3 Methylbutyl Piperidin 4 Yl Methanamine
General Principles of Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the electronic properties and reactivity of molecules. For a compound like [1-(3-Methylbutyl)piperidin-4-yl]methanamine, these methods would provide insights into its stability, electronic distribution, and potential reaction pathways.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a popular computational method used to determine the electronic structure of molecules. For a molecule like this compound, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. From these calculations, key energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy could be determined, providing insights into the molecule's thermodynamic stability. nih.govresearchgate.net
Ab Initio Methods for High-Level Electronic Structure Theory
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more accurate description of the electronic structure of this compound. These high-level calculations would be particularly useful for refining the understanding of electron correlation effects, which are important for accurately predicting molecular properties.
General Principles of Conformational Analysis and Stereochemical Prediction
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the relative orientation of its functional groups. Conformational analysis of this compound would be essential for understanding its behavior.
Ring Conformations of the Piperidine (B6355638) Moiety
The piperidine ring is known to adopt a chair conformation as its most stable arrangement, which minimizes steric strain and torsional strain. nih.gov In the case of this compound, computational studies would investigate the energetic preference for the substituents to be in either axial or equatorial positions on this chair conformer. The large 3-methylbutyl group attached to the nitrogen would be expected to strongly favor an equatorial position to avoid steric clashes with the axial hydrogens of the ring.
Conformational Preferences of the N-Alkyl and C4-Methanamine Substituents
The flexibility of the N-(3-methylbutyl) and the C4-methanamine side chains would also be a subject of conformational analysis. For the N-alkyl group, rotation around the C-N bond would lead to different spatial arrangements. Similarly, the C4-methanamine substituent can rotate around the C-C bond connecting it to the piperidine ring. Computational modeling would identify the lowest energy conformers by calculating the potential energy surface associated with these rotations, thus predicting the most likely shapes the molecule will adopt.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound, featuring both hydrogen bond donors and acceptors, suggests its significant potential for engaging in a variety of intermolecular interactions. These interactions are crucial in determining the compound's physical properties, crystal packing, and its interactions with biological targets.
This compound possesses a primary amine (-NH2) group and a tertiary amine within the piperidine ring. The primary amine group serves as a hydrogen bond donor, while the nitrogen atoms of both the primary amine and the piperidine ring can act as hydrogen bond acceptors. This dual functionality allows for the formation of a network of hydrogen bonds.
Intramolecular Hydrogen Bonding: The flexibility of the aminomethyl group attached to the piperidine ring at the 4-position may allow for the formation of weak intramolecular hydrogen bonds. For instance, a hydrogen atom from the primary amine could potentially interact with the nitrogen atom of the piperidine ring. However, the formation of a stable six-membered ring, which is often a favorable conformation for intramolecular hydrogen bonding, would be sterically hindered. Computational studies on sterically hindered piperidines have shown that intramolecular hydrogen bonds can influence the conformational preferences of the molecule. researchgate.netnih.gov
Intermolecular Hydrogen Bonding: More prevalent and stronger are the intermolecular hydrogen bonds. The primary amine group is capable of forming multiple hydrogen bonds with neighboring molecules. These interactions can lead to the formation of various supramolecular structures, such as dimers, chains, or more complex three-dimensional networks. The piperidine nitrogen can also participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice or solvated structures. In computational studies of other piperidine derivatives, the piperidine nitrogen has been shown to be a key participant in forming salt bridge interactions and hydrogen bonds with biological macromolecules. nih.gov
Prediction of Physicochemical Descriptors through Computational Methods
Computational methods are invaluable for predicting the physicochemical properties of molecules, which are essential for assessing their potential applications, particularly in medicinal chemistry and materials science. Several key descriptors for this compound have been calculated using established computational models.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. For this compound, the calculated TPSA is a key indicator of its potential bioavailability.
The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The estimated LogP value for this compound provides insight into its solubility and distribution characteristics.
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can be associated with better binding to a target protein but may also lead to a decrease in bioavailability. The heavy atom count is a simple molecular descriptor that correlates with the molecule's size.
The following table summarizes the computationally predicted physicochemical descriptors for this compound.
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 38.1 Ų |
| Octanol-Water Partition Coefficient (XLogP3) | 2.5 |
| Rotatable Bond Count | 4 |
| Heavy Atom Count | 13 |
Reaction Mechanism Modeling and Transition State Analysis
A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the reaction mechanism modeling or transition state analysis for this compound. Computational chemistry is a powerful tool for elucidating reaction pathways, determining the energies of intermediates and transition states, and providing a deeper understanding of reaction kinetics and selectivity. However, it appears that dedicated theoretical investigations into the reaction mechanisms involving this particular compound have not been published in the available literature.
While general principles of reaction mechanisms for similar N-alkylated piperidines have been explored, applying these findings directly to this compound without specific computational data would be speculative. acs.orgresearchgate.net Studies on other piperidine derivatives often involve density functional theory (DFT) calculations to model processes such as N-alkylation, C-H functionalization, or cyclization reactions. acs.orgchemicalforums.comacs.orgnih.gov These studies typically identify the lowest energy pathways and characterize the geometry and energetic properties of the transition states involved. acs.orgresearchgate.net
For a molecule like this compound, theoretical modeling could investigate various reactions, including its synthesis, degradation, or metabolic pathways. Such studies would involve:
Conformational Analysis: Identifying the most stable conformations of the reactant, intermediates, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.
Vibrational Frequency Analysis: Confirming that a located stationary point is either a minimum (all real frequencies) or a transition state (one imaginary frequency) and calculating zero-point vibrational energies (ZPVE) for more accurate energy profiles.
Without specific research focused on this compound, it is not possible to provide detailed, scientifically accurate data tables or a thorough discussion of its specific reaction mechanisms and transition states. The generation of such data would require novel, dedicated computational research.
Applications in Advanced Chemical Synthesis
Role as Building Blocks in Complex Molecule Construction
The unique topology of [1-(3-Methylbutyl)piperidin-4-yl]methanamine, featuring both a secondary amine within the piperidine (B6355638) ring and a primary amine in the side chain, makes it a valuable starting material for the synthesis of diverse and complex molecules.
Precursor for Advanced Heterocyclic Systems
The dual amine functionality of this compound provides a strategic advantage in the synthesis of advanced heterocyclic systems. The primary amine of the methanamine group can readily participate in reactions to form a variety of nitrogen-containing heterocycles. For instance, it can be utilized in condensation reactions with dicarbonyl compounds to yield pyrroles or in reactions with appropriate reagents to form pyrazoles, imidazoles, or other fused heterocyclic systems.
Research into the synthesis of novel heterocyclic amino acids has demonstrated the utility of piperidine-based β-keto esters in constructing pyrazole (B372694) rings. mdpi.comnih.gov This methodology suggests that the aminomethyl group of this compound could be chemically modified to an appropriate functional group that can then undergo cyclization to form a pyrazole ring attached to the piperidine core. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from piperidine-4-carboxylic acid, highlighting the adaptability of the piperidine scaffold in forming complex heterocyclic structures. mdpi.comnih.gov
Furthermore, the secondary amine of the piperidine ring can be involved in annulation reactions, leading to the formation of bicyclic or polycyclic systems. The strategic protection and deprotection of the two amine groups allow for selective reactions at either site, enabling a controlled and stepwise construction of complex heterocyclic frameworks. This approach is exemplified by the synthesis of orthogonally protected piperidin-4-ylmethanamine derivatives, which serve as versatile intermediates in medicinal chemistry. lookchem.com
Scaffold for Structural Diversification and Library Synthesis (non-drug focus)
The piperidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in a vast number of biologically active compounds. lookchem.comnih.gov Beyond its pharmaceutical applications, the this compound scaffold is an excellent candidate for the creation of diverse chemical libraries for various scientific investigations. The concept of "molecular scaffolding" allows for the systematic variation of substituents around a core structure to explore chemical space. nih.gov
The primary amine of the methanamine group and the secondary amine of the piperidine ring serve as convenient points for derivatization. A combinatorial approach can be employed where a variety of building blocks are attached to these amine functionalities, leading to a large library of structurally diverse compounds. For example, acylation, alkylation, or reductive amination reactions can be performed on both amines to introduce a wide range of functional groups and structural motifs. This strategy is particularly useful in materials science for the discovery of new polymers, in catalysis for the development of novel ligands, and in chemical biology for the synthesis of molecular probes. The straightforward synthesis of orthogonally protected piperidin-4-ylmethanamine derivatives facilitates such diversification by allowing for selective modification of the two amine groups. lookchem.com
Utilization as Ligands in Organometallic and Catalytic Systems
The presence of two nitrogen atoms in this compound makes it an attractive candidate for the design of chelating ligands for a variety of metal ions.
Design and Synthesis of Novel Ligands based on the this compound Structure
The primary and secondary amine groups in this compound can act as Lewis bases, coordinating to metal centers to form stable complexes. The spatial arrangement of these two nitrogen atoms allows for the formation of a five- or six-membered chelate ring with a metal ion, which enhances the stability of the resulting complex.
The synthesis of such ligands can be achieved through straightforward chemical modifications. For example, the primary amine can be derivatized with phosphine, pyridine (B92270), or other coordinating moieties to create multidentate ligands with tailored electronic and steric properties. The 3-methylbutyl group on the piperidine nitrogen also influences the solubility and steric bulk of the resulting metal complexes. The coordination properties of C-functionalized cyclic polyamines with various metal cations have been extensively studied, and these studies provide a foundation for understanding the potential of this compound as a ligand scaffold. scirp.org
Application in Homogeneous Catalysis (e.g., transition metal catalysis)
Metal complexes derived from ligands based on the this compound structure have potential applications in homogeneous catalysis. The catalytic activity of such complexes is influenced by the nature of the metal center and the ligand framework. By modifying the substituents on the ligand, it is possible to fine-tune the steric and electronic environment around the metal, thereby influencing the selectivity and efficiency of the catalytic reaction.
Aminopyridine-based transition metal complexes have been investigated for their catalytic activities. ekb.eg Similarly, complexes of this compound with transition metals such as palladium, rhodium, or ruthenium could potentially catalyze a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The chiral centers that can be introduced into the ligand structure also open up possibilities for asymmetric catalysis.
Precursors for Specialized Chemical Reagents
Beyond its role in building complex molecules and ligands, this compound can serve as a precursor for the synthesis of specialized chemical reagents. Chemical probes are essential tools for investigating biological processes. pitt.eduolemiss.edu The this compound scaffold can be functionalized with reporter groups, such as fluorescent dyes or biotin, to create chemical probes for studying biological targets. The lipophilic 3-methylbutyl group can influence the cell permeability and subcellular localization of these probes.
Furthermore, the reactivity of the amine groups can be exploited to synthesize derivatizing agents for analytical chemistry. For example, the primary amine can be used to tag specific functional groups in complex mixtures, facilitating their separation and identification. The versatility of the piperidine scaffold allows for the incorporation of various functionalities, leading to the development of reagents with specific properties and applications.
No Direct Applications in Material Science Found for this compound
Despite a thorough review of available scientific literature and patent databases, no specific applications of the chemical compound this compound as a precursor in material science, for either polymer monomers or supramolecular materials, have been identified.
The initial search aimed to uncover detailed research findings on the use of this specific piperidine derivative in advanced chemical synthesis for materials applications. However, the search yielded no scholarly articles, patents, or technical reports that describe the polymerization of this compound or its integration into supramolecular structures.
While the broader class of piperidine derivatives has been investigated for various applications in polymer chemistry and materials science, information regarding this particular compound remains elusive in the context of material precursors. Research in this area appears to be focused on other functionalized piperidines.
Consequently, it is not possible to provide the requested detailed research findings or to generate data tables on the properties of polymers or supramolecular materials derived from this compound, as no such materials have been described in the reviewed sources.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Synthetic Routes
The future synthesis of [1-(3-Methylbutyl)piperidin-4-yl]methanamine will likely focus on methods that are both highly efficient and selective. Traditional multi-step syntheses of piperidine (B6355638) derivatives can be cumbersome and produce significant waste. Modern approaches aim to overcome these limitations. Researchers are exploring novel catalytic systems, including transition metal catalysts and organocatalysts, to achieve higher yields and stereoselectivity. mdpi.com
Table 1: Comparison of Potential Synthetic Routes for Piperidine Derivatives
| Synthetic Route | Key Features | Potential Advantages for this compound |
|---|---|---|
| Reductive Amination | Two-component reaction of an aldehyde/ketone with an amine. nih.gov | Straightforward approach for introducing the 3-methylbutyl group. |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. mdpi.comnih.gov | Offers control over stereochemistry. |
| Catalytic Hydrogenation of Pyridine (B92270) Precursors | Reduction of a substituted pyridine ring. mdpi.com | Potentially high-yielding and scalable. |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond established synthetic methods, future research will likely uncover unconventional reactivity patterns and novel transformations for this compound. The presence of both a secondary amine within the piperidine ring and a primary amine on the methyl group offers multiple sites for chemical modification.
Investigating the differential reactivity of these two amine groups will be a key area of focus. This could lead to the development of orthogonal protection strategies, allowing for selective functionalization of either the ring nitrogen or the exocyclic amine. Furthermore, the piperidine ring itself can participate in various ring-opening and ring-expansion reactions, leading to the synthesis of novel heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms represents a significant trend in modern organic chemistry. acs.orgresearchgate.net These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions. thieme-connect.de
For the synthesis of this compound, flow chemistry could enable a more streamlined and scalable production process. acs.org The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. Automated platforms can be used to rapidly explore a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes.
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
Advanced computational modeling is becoming an indispensable tool in chemical research. nih.govtandfonline.comrsc.org Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the electronic structure, conformation, and reactivity of molecules like this compound.
These computational methods can be used to predict a variety of properties, including biological activity, toxicity, and material characteristics. researchgate.nettandfonline.com In terms of reaction design, computational modeling can help to identify the most promising synthetic routes and predict the outcome of reactions, thereby reducing the need for extensive experimental screening.
Table 2: Applications of Computational Modeling in the Study of Piperidine Derivatives
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. tandfonline.comresearchgate.nettandfonline.com | Guiding the design of new derivatives with desired therapeutic properties. |
| Molecular Docking | Simulating the interaction of a molecule with a biological target. nih.govresearchgate.net | Identifying potential protein targets and predicting binding affinity. |
Sustainable and Eco-Friendly Methodologies in Synthesis and Application
Finally, there is a growing emphasis on the development of sustainable and eco-friendly methodologies in chemistry. ajchem-a.com This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents.
For the synthesis of this compound, future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry. This could involve the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. Additionally, the development of methods that utilize water as a solvent or solvent-free reaction conditions will be a key area of investigation. ajchem-a.com The ultimate goal is to develop synthetic processes that are not only efficient but also have a minimal impact on the environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3-Methylbutyl)piperidin-4-yl]methanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination or alkylation strategies. For example, reductive amination of 4-(aminomethyl)piperidine with 3-methylbutyraldehyde using sodium cyanoborohydride in methanol under acidic conditions (pH 5-6) is a common approach . Alternatively, alkylation of piperidine derivatives with 1-bromo-3-methylbutane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours has been reported for analogous structures . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include δ 2.4–2.7 ppm (piperidine CH₂N), δ 1.4–1.6 ppm (3-methylbutyl CH₂), and δ 0.9 ppm (terminal CH₃). ¹³C NMR typically shows signals at ~55 ppm (piperidine N-CH₂) and 22–28 ppm (branched alkyl carbons) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₁H₂₄N₂: 185.2018) ensures molecular integrity .
- IR : Stretching frequencies for NH₂ (~3350 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .
Q. How is the compound’s purity assessed, and what are common impurities?
- Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities such as unreacted starting materials or dealkylated byproducts. LC-MS with electrospray ionization (ESI+) identifies side products like N-oxide derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for piperidine-based methanamines?
- Methodology : Discrepancies in IC₅₀ values (e.g., Wnt agonism vs. GPCR antagonism) may arise from assay conditions. Standardize cell lines (e.g., HEK293T for β-catenin activation ) and control for stereochemistry (chiral HPLC) . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound derivatives?
- Methodology :
- Alkyl Chain Modifications : Replace 3-methylbutyl with cyclopropane or fluorinated groups to enhance metabolic stability. Compare logP (via shake-flask method) and CYP450 inhibition profiles .
- Piperidine Substitution : Introduce 4-aryl groups (e.g., naphthyl) to improve target engagement. Test in vitro/in vivo pharmacokinetics (e.g., plasma half-life in rodent models) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5–24 h post-dose. LC-MS/MS quantifies compound levels. Calculate AUC and Cmax .
- Toxicity : Acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues. Monitor ALT/AST levels and renal function markers (creatinine) .
Q. How do computational methods predict target interactions for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to β-catenin (PDB: 1JDH). Prioritize poses with hydrogen bonds to Lys435 and hydrophobic interactions with Ile467 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be mitigated?
- Analysis : Discrepancies arise from solvent choice (DMSO vs. aqueous buffers) and pH. For consistent results:
- Use equilibrium solubility assays (shake-flask method, 24 h agitation).
- Adjust pH to 7.4 (phosphate buffer) and measure via UV-Vis spectrophotometry .
Q. What explains divergent cytotoxicity results in cancer vs. normal cell lines?
- Analysis : Off-target effects (e.g., hERG inhibition) may cause toxicity. Perform counter-screens (hERG patch-clamp assays) and compare selectivity ratios (IC₅₀ normal cells vs. cancer cells) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
